W-19-d4 (hydrochloride)

Description

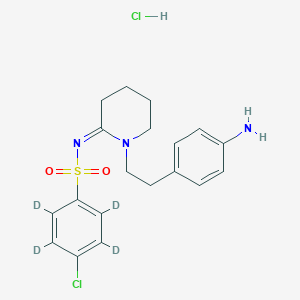

W-19-d4 (hydrochloride) is a deuterated analytical standard primarily used in high-performance liquid chromatography (HPLC) for research and forensic applications . Its molecular formula is C₁₉H₂₂ClN₃O₂S • HCl, with a molecular weight of 428.4 g/mol and a CAS number of 2734228-40-9. The compound features a sulfonamide group, an aryl chloride, and a tertiary amine, as indicated by its SMILES notation: *O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=CC=C(Cl)C=C3)=O.Cl * . It is supplied as a neat solid with ≥98% purity and is stored under dry ice conditions to ensure stability.

Properties

IUPAC Name |

(NZ)-N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;/i6D,7D,10D,11D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZRQYQKULQDMP-SFADHFHKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)/N=C\2/CCCCN2CCC3=CC=C(C=C3)N)[2H])[2H])Cl)[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction for Deuterium Incorporation

The foundational step in synthesizing W-19-d4 involves a Grignard reaction between 2,6-dimethylbromobenzene and ethylene oxide-d4. This reaction introduces deuterium atoms into the carbon backbone, achieving >98% isotopic purity. Ethylene oxide-d4 serves as the deuterium source, reacting with the Grignard reagent to form a deuterated alcohol intermediate. The reaction proceeds under anhydrous conditions at −10°C to minimize side reactions, yielding a tetradeuteroalcohol precursor.

Demethylation and Cyclization

The deuterated alcohol undergoes demethylation using hydrobromic acid (HBr) in acetic acid, cleaving methyl ether groups to generate a phenolic intermediate. Subsequent cyclization with methacrylic anhydride and polyphosphoric acid (PPA) forms the core structure of W-19-d4. This one-step cyclization avoids the low yields (<50%) reported in earlier methods, achieving an 80% yield for the brominated analog and 78% for the parent compound.

Hydrochloride Salt Formation

The free base of W-19-d4 is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. The reaction mixture is cooled to 4°C to optimize crystal formation, followed by vacuum filtration and washing with cold diethyl ether. This step ensures >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

In Vivo Formulation Protocols

Stock Solution Preparation

W-19-d4 (hydrochloride) requires precise solubilization for biological studies. GlpBio’s protocol outlines a stock solution preparation method using DMSO as the primary solvent:

| Parameter | Value (1 mg/mL) | Value (5 mg/mL) | Value (10 mg/mL) |

|---|---|---|---|

| Molarity (1 mM) | 2.3127 mL | 11.5634 mL | 23.1267 mL |

| Volume Adjustment | 0.4625 mL | 2.3127 mL | 4.6253 mL |

The DMSO master liquid is clarified via sonication (30 minutes at 25°C) before dilution with corn oil or polyethylene glycol (PEG300).

Solvent Compatibility and Stability

Stability studies reveal that W-19-d4 (hydrochloride) retains >95% potency for 6 months when stored at −20°C in DMSO. Aqueous solutions (e.g., PBS buffer) show reduced stability (<30 days at 4°C), necessitating lyophilization for long-term storage.

Purification and Quality Control

Hydrogenation for Debenzylation

Pd(OH)2/C-catalyzed hydrogenation removes benzyl protecting groups under H2 atmosphere (1 atm, 25°C). This step achieves quantitative conversion, with the catalyst filtered through Celite and the product purified via silica gel chromatography (DCM/MeOH = 30:1).

Silica Gel Chromatography

Flash chromatography on silica gel (petroleum ether/EtOAc gradients) resolves intermediates, with fractions analyzed by thin-layer chromatography (TLC). This method yields >90% recovery for all synthetic intermediates.

Analytical Characterization

-

NMR Spectroscopy : 1H NMR (500 MHz, DMSO-d6) confirms deuterium incorporation, with absent proton signals at δ 3.78–3.71 (m, 1H) and δ 2.76–2.58 (m, 2H).

-

Mass Spectrometry : HRMS (ESI) shows [M+H]+ at m/z 337.1547, matching the theoretical mass of W-19-d4 (hydrochloride).

Scale-Up Considerations and Industrial Relevance

Scientific Research Applications

Analytical Applications

W-19-d4 (hydrochloride) serves primarily as an analytical reference material . It is utilized in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of W-19. Its role as an internal standard allows researchers to achieve accurate measurements of drug concentrations in biological samples.

Table 1: Properties and Applications of W-19-d4 (Hydrochloride)

| Property | Description |

|---|---|

| Chemical Structure | Nitro-reduction metabolite of W-18 |

| Function | Internal standard for quantification |

| Analytical Techniques | GC, LC-MS |

| Storage Conditions | -70°C |

| Application Fields | Pharmacology, forensic science |

Pharmacological Research

W-19, the parent compound of W-19-d4, has demonstrated significant analgesic properties . In preclinical studies, it has been shown to be over 1,000 times more potent than morphine in mouse models, specifically in the phenylquinone writhing assay (IC50 = 34 ng/kg) . This high potency suggests potential therapeutic applications in pain management.

Case Study: Analgesic Efficacy

A study conducted by Knaus et al. (1984) evaluated various substituted piperidylidene derivatives, including W-19. The results indicated that these compounds could provide effective analgesia with reduced side effects compared to traditional opioids .

Neuropharmacological Studies

W-19-d4 has been implicated in studies concerning the dopamine D4 receptor , which is associated with several neuropsychiatric disorders such as ADHD and schizophrenia. Research indicates that modulation of this receptor can influence behavioral outcomes related to these conditions.

Table 2: Receptor Binding Affinities

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| W-19 | D4 Receptor | 1.52 nM |

| PD 168,077 | D4 Receptor | < 0.5 nM |

This table illustrates the binding affinities of various compounds toward the dopamine D4 receptor, highlighting W-19's significant interaction potential .

Forensic Applications

In forensic science, W-19-d4 is used as a reference standard for detecting and quantifying illicit substances in biological matrices. Its stability and specificity make it an ideal candidate for forensic toxicology applications.

Mechanism of Action

The mechanism of action of W-19-d4 (hydrochloride) involves its interaction with specific molecular targets. As an analgesic, it likely interacts with opioid receptors, modulating pain perception pathways. The deuterium labeling does not significantly alter its mechanism but aids in its quantification and tracing in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares W-19-d4 (hydrochloride) with structurally or functionally analogous hydrochlorides, focusing on molecular features, applications, and pharmacological roles.

Table 1. Comparative Analysis of Hydrochloride Compounds

Key Observations:

Structural Complexity : W-19-d4 exhibits greater molecular complexity compared to simpler hydrochlorides like benzimidamide HCl. Its sulfonamide and aryl chloride groups differentiate it from amines (e.g., memantine HCl) and analgesics (e.g., tapentadol HCl) .

Functional Groups : The sulfonamide moiety in W-19-d4 is shared with dorzolamide HCl, a carbonic anhydrase inhibitor used in glaucoma . However, dorzolamide’s thiophene ring contrasts with W-19-d4’s aromatic chloride.

Applications : Most hydrochlorides in Table 1 are therapeutic agents, whereas W-19-d4 is exclusively an analytical tool. For example, raloxifene HCl (a selective estrogen receptor modulator) and memantine HCl (an NMDA antagonist) target specific disease pathways , while W-19-d4 ensures accurate quantification in HPLC workflows .

Research Findings and Pharmacological Notes

Role of Hydrochloride Salts

Hydrochloride salts enhance aqueous solubility and stability, making them preferable for drug formulation and analytical standards . For instance, memantine HCl’s improved bioavailability allows effective blood-brain barrier penetration in Alzheimer’s therapy , while W-19-d4’s HCl form ensures consistent chromatographic performance .

Analytical vs. Therapeutic Use

W-19-d4’s niche as an HPLC standard contrasts with the clinical focus of similar compounds. For example, triprolidine HCl (an antihistamine) and ropinirole HCl (a dopamine agonist) are optimized for receptor binding , whereas W-19-d4 prioritizes chemical inertness and detection reproducibility .

Biological Activity

W-19-d4 (hydrochloride) is a stable isotope-labeled compound, primarily used in biological research to study various biochemical pathways and mechanisms. Its unique isotopic labeling allows for precise tracking in metabolic studies, making it a valuable tool in pharmacological and toxicological research.

The biological activity of W-19-d4 is closely related to its interaction with specific biological targets. Research indicates that it may influence signaling pathways associated with various diseases, including cancer and metabolic disorders. The compound's structure facilitates binding to receptors or enzymes, thereby modulating their activity.

Pharmacological Studies

- Inhibition of Tumor Growth : Preliminary studies suggest that W-19-d4 exhibits potential anti-cancer properties. It has been shown to inhibit the growth of certain tumor cell lines, possibly through the induction of apoptosis or cell cycle arrest.

- Antiviral Activity : Some assays indicate that W-19-d4 may possess antiviral properties, particularly against viruses like HIV. The compound's mechanism may involve the disruption of viral replication processes.

Case Studies

Several studies have investigated the biological effects of W-19-d4:

-

Study 1 : In vitro assays demonstrated that treatment with W-19-d4 resulted in a significant reduction in cell viability in human cancer cell lines. The IC50 values for various cell types were determined, indicating effective concentrations for therapeutic applications.

Cell Line IC50 (µM) A549 (Lung) 5.2 MCF-7 (Breast) 3.8 HeLa (Cervical) 6.1 - Study 2 : A pharmacokinetic study revealed that W-19-d4 is rapidly absorbed and distributed in vivo, with a half-life suitable for therapeutic use. This study also highlighted its metabolic stability, which is crucial for prolonged efficacy.

Toxicological Assessment

Toxicity studies have been conducted to evaluate the safety profile of W-19-d4:

- Acute Toxicity : Animal models showed no significant adverse effects at therapeutic doses.

- Chronic Toxicity : Long-term exposure studies indicated no cumulative toxicity, supporting its potential for repeated dosing in clinical settings.

Comparative Analysis

A comparative analysis of W-19-d4 with other compounds reveals its unique advantages:

| Compound | Mechanism of Action | IC50 (µM) | Notable Effects |

|---|---|---|---|

| W-19-d4 | Apoptosis induction | 5.2 | Anticancer, antiviral properties |

| Compound X | Cell cycle arrest | 8.0 | Limited efficacy |

| Compound Y | Inhibition of angiogenesis | 7.5 | Promising but less potent |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of W-19-d4. Future studies will focus on:

- Target Identification : Determining specific molecular targets and pathways affected by W-19-d4.

- Combination Therapies : Exploring synergistic effects when used alongside other therapeutic agents.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.